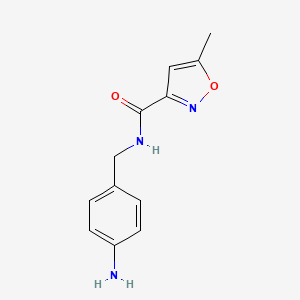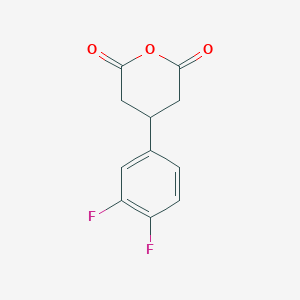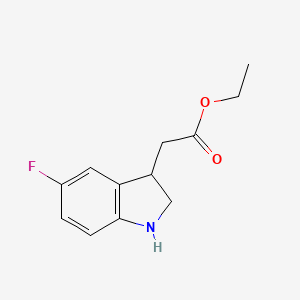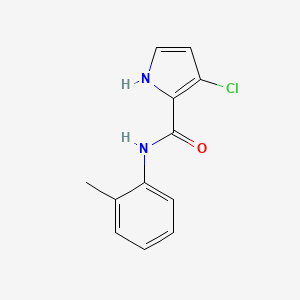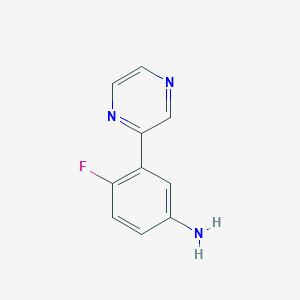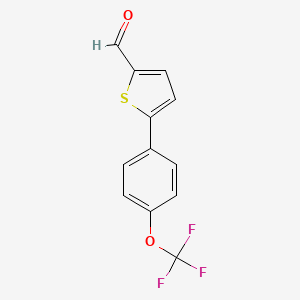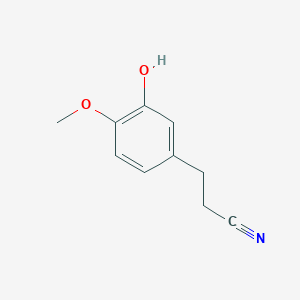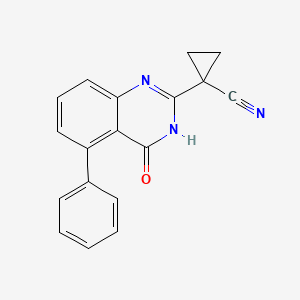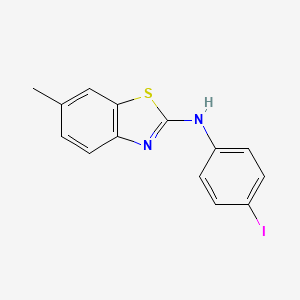![molecular formula C14H17BrO3 B8345977 2-Bromo-1-[3-(cyclopentyloxy)-4-methoxyphenyl]ethan-1-one](/img/structure/B8345977.png)
2-Bromo-1-[3-(cyclopentyloxy)-4-methoxyphenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-[3-(cyclopentyloxy)-4-methoxyphenyl]ethan-1-one is an organic compound with the molecular formula C13H17BrO3 It is a brominated derivative of ethanone, featuring a cyclopentoxy and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[3-(cyclopentyloxy)-4-methoxyphenyl]ethan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(3-cyclopentoxy-4-methoxyphenyl)ethanone using bromine in the presence of a suitable solvent such as chloroform or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[3-(cyclopentyloxy)-4-methoxyphenyl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 1-(3-cyclopentoxy-4-methoxyphenyl)ethanol.
Oxidation: Formation of 3-cyclopentoxy-4-methoxybenzoic acid.
Scientific Research Applications
2-Bromo-1-[3-(cyclopentyloxy)-4-methoxyphenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Bromo-1-[3-(cyclopentyloxy)-4-methoxyphenyl]ethan-1-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by covalently binding to their active sites, thereby blocking their activity. The bromine atom plays a crucial role in this inhibitory action by forming a stable bond with the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-methoxyphenyl)ethanone
- 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
- 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone
Uniqueness
2-Bromo-1-[3-(cyclopentyloxy)-4-methoxyphenyl]ethan-1-one is unique due to the presence of the cyclopentoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C14H17BrO3 |
|---|---|
Molecular Weight |
313.19 g/mol |
IUPAC Name |
2-bromo-1-(3-cyclopentyloxy-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C14H17BrO3/c1-17-13-7-6-10(12(16)9-15)8-14(13)18-11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3 |
InChI Key |
WMKVGHONISCRRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CBr)OC2CCCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
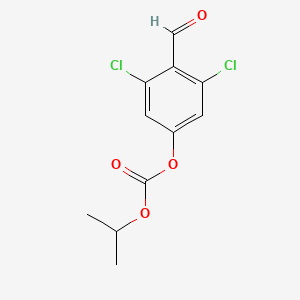
![5-(2,3-Difluorophenyl)-1H-pyrazolo[3,4-C]pyridazin-3-amine](/img/structure/B8345912.png)


